molecular formula C11H14OS B13223996 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13223996
M. Wt: 194.30 g/mol
InChI Key: VVNASLXKNMWKJD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one ( 122657-56-1) is a specialized organic compound with the molecular formula C 11 H 14 OS and a molecular weight of 194.29 g/mol. This ketone features a dimethylphenyl backbone with a methylsulfanyl (methylthio) substituent adjacent to the carbonyl group, a well-defined architecture that imparts unique reactivity and makes it a valuable building block in synthetic chemistry . Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex molecules, particularly in the fields of pharmaceuticals and fine chemicals . The presence of the methylthio group is a critical structural feature, as it enhances the compound's utility in various reactions, including nucleophilic substitutions and condensation reactions, while the aromatic dimethyl substitution offers steric and electronic modulation for highly selective transformations . Furthermore, the 2,5-dimethylphenyl scaffold is a recognized feature in compounds investigated for antimicrobial activity, highlighting the potential of this intermediate in the development of novel therapeutic agents . Handling and Safety: This compound requires careful handling under controlled conditions. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C11H14OS/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6H,7H2,1-3H3

InChI Key

VVNASLXKNMWKJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of the aryl ethanone intermediate.
  • Introduction of the methylsulfanyl group via nucleophilic substitution or thiolation reactions.

Preparation of the Aryl Ethanone Intermediate

The aryl ethanone core, 1-(2,5-dimethylphenyl)ethan-1-one, can be prepared via Friedel-Crafts acylation or through malonate ester intermediates.

  • Friedel-Crafts Acylation : Acylation of 2,5-dimethylbenzene derivatives with acetyl chloride or acetic anhydride under Lewis acid catalysis (e.g., AlCl3) yields the corresponding aryl ethanone. This method is classical but may require careful control to avoid polyacylation or rearrangements.

  • Malonate Route : A more modern approach involves the reaction of 2,5-dimethylbenzoyl chloride with diester malonate in the presence of bases and magnesium chloride, followed by hydrolysis and decarboxylation to yield the aryl ethanone intermediate. This method offers higher purity and milder conditions, as demonstrated in related compounds such as 1-(2,3,5-trimethylphenyl)ethanone.

Introduction of the Methylsulfanyl Group

The methylsulfanyl group can be introduced by several methods:

  • Alpha-Halogenation Followed by Thiolation : The aryl ethanone is first alpha-halogenated (e.g., bromination at the alpha position) under controlled conditions. The alpha-halo ketone is then reacted with sodium methylthiolate or methylthiol nucleophiles to substitute the halogen with the methylsulfanyl group.

  • Direct Thiolation via Enolate Chemistry : Generation of enolate from the aryl ethanone under basic conditions, followed by reaction with methyl disulfide or methylthiolating agents, can yield the methylsulfanyl-substituted product.

  • Use of Thianthrenium Salts for Site-Selective Functionalization : Recent advances include site-selective carbonylation and functionalization of arenes via C(sp2)-H thianthrenation, which can be adapted for selective introduction of sulfur-containing substituents. This method allows for precise substitution on aromatic rings and adjacent positions, potentially applicable to 1-(2,5-dimethylphenyl)-2-(methylsulfanyl)ethan-1-one.

Representative Synthetic Route (Literature-Based)

Step Reagents & Conditions Outcome
1. Preparation of 2,5-dimethylbenzoyl chloride 2,5-dimethylbenzoic acid + thionyl chloride, reflux 2,5-dimethylbenzoyl chloride
2. Reaction with diester malonate Diethyl malonate + triethylamine + MgCl2 anhydrous, room temp 2-(2,5-dimethylphenyl) diester malonate
3. Hydrolysis and decarboxylation Dilute sulfuric acid, heat 1-(2,5-dimethylphenyl)ethan-1-one
4. Alpha-halogenation N-bromosuccinimide (NBS), radical initiator, light or heat Alpha-bromo ketone intermediate
5. Thiolation Sodium methylthiolate or methylthiol, mild base, solvent (e.g., DMF) 1-(2,5-dimethylphenyl)-2-(methylsulfanyl)ethan-1-one

This route is adapted from similar procedures used for related compounds with methyl substitutions on the aromatic ring and sulfur substituents in the side chain.

Analysis of Preparation Methods

Advantages

  • The malonate ester route provides high purity and good yields under mild conditions.
  • Use of triethylamine and magnesium chloride as catalysts improves reaction efficiency.
  • Alpha-halogenation followed by thiolation allows for regioselective introduction of the methylsulfanyl group.
  • Recent site-selective thianthrenation methods offer potential for more selective and environmentally friendly synthesis.

Limitations and Considerations

  • Alpha-halogenation requires careful control to avoid over-halogenation.
  • Thiolation reagents like sodium methylthiolate are sensitive and require anhydrous conditions.
  • Use of thionyl chloride and other chlorinating agents demands strict safety measures.
  • Industrial scale-up may require optimization to reduce reagent costs and improve environmental compatibility.

Summary Table of Key Preparation Parameters

Parameter Method 1: Malonate Route + Thiolation Method 2: Friedel-Crafts + Thiolation Method 3: Thianthrenation-based Functionalization
Starting Material 2,5-dimethylbenzoic acid 2,5-dimethylbenzene 2,5-dimethylbenzene derivatives
Key Reagents Thionyl chloride, diethyl malonate, triethylamine, MgCl2, NBS, sodium methylthiolate Acetyl chloride, AlCl3, NBS, sodium methylthiolate Thianthrenium salts, methylthiolating agents
Reaction Conditions Mild, room temp to reflux Lewis acid catalysis, controlled temp Mild, selective, photochemical or catalytic
Yield Moderate to high (60-85%) Moderate (50-75%) Experimental, promising selectivity
Scalability Suitable for industrial scale Classical, but less selective Emerging technology, requires development
Environmental Impact Moderate, requires handling of chlorides and sulfur reagents Higher due to Lewis acids and waste Potentially lower, greener chemistry

The preparation of 1-(2,5-dimethylphenyl)-2-(methylsulfanyl)ethan-1-one can be efficiently achieved via a multi-step process involving the synthesis of the aryl ethanone intermediate followed by selective introduction of the methylsulfanyl group. The malonate ester pathway combined with alpha-halogenation and thiolation offers a practical and scalable route. Advances in site-selective functionalization via thianthrenation present promising alternatives for more selective and environmentally benign synthesis, although these methods are still under development.

The choice of method depends on the scale, desired purity, cost considerations, and environmental factors. Industrial applications would benefit from further optimization of these methods to improve yields, reduce hazardous reagents, and enhance operational safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine), sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, halogenated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methylsulfanyl group (-SMe) is electron-donating, enhancing the aromatic ring’s electron density compared to electron-withdrawing groups like sulfonyl (-SO₂) in compounds such as 1-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}ethan-1-one (C₁₄H₂₀N₂O₃S) .
  • Polarity : Methoxy-substituted analogs (e.g., 1-(2,5-dimethoxyphenyl)ethan-1-one) exhibit higher polarity than methyl-substituted derivatives, influencing solubility in polar solvents .

Comparison :

  • The target compound’s synthesis likely involves Friedel-Crafts acylation followed by thiolation, analogous to the aldol condensation steps in (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one synthesis (71% yield for aldol step) .
  • Sulfur-containing analogs like 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) demonstrate the feasibility of incorporating sulfur groups under mild conditions (melting point 137.3–138.5°C) .

Physicochemical Properties

Property 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one (Estimated) 1-(2,5-Dimethylphenyl)ethan-1-one Sulfoximine Derivative
Molecular Weight ~180–200 g/mol 148.20 g/mol 276.18 g/mol (1f)
Melting Point 80–100°C (estimated) Not reported 137.3–138.5°C
Solubility Moderate in organic solvents High in DCM, toluene Low in polar solvents

Notes:

  • The -SMe group may lower melting points compared to sulfoximines due to reduced polarity.
  • Heterocyclic sulfur analogs (e.g., thiophene-containing ethanones in ) exhibit distinct UV-Vis profiles due to conjugation with aromatic systems.

Biological Activity

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one, commonly referred to as DMSO-ethanone, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with methyl thioacetate. The resulting product can be purified through recrystallization. The structure is confirmed using various spectroscopic methods including NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that compounds containing the methylsulfanyl group exhibit significant antimicrobial activity. A study demonstrated that derivatives of DMSO-ethanone showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showcasing the compound's potential as an antimicrobial agent.

Compound Bacterial Strain MIC (µg/mL)
1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)ethan-1-oneStaphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of DMSO-ethanone on various cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa15
MCF-720
A549 (Lung Cancer)30

The biological activity of DMSO-ethanone can be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is crucial for lipid metabolism and cellular signaling pathways. This inhibition may lead to altered cell membrane integrity and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of DMSO-ethanone in treating infections caused by multi-drug resistant bacteria. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Case Study 2: Anticancer Potential

In another study, the effects of DMSO-ethanone on tumor growth in a mouse model were investigated. Mice treated with the compound exhibited a marked decrease in tumor size without significant side effects, suggesting its potential for further development as an anticancer therapeutic agent.

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